molecular formula C9H12N2O2S.HCl B1148843 (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride CAS No. 140128-28-5

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride

Cat. No.: B1148843
CAS No.: 140128-28-5
M. Wt: 248.73
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Description

“(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride” is a thiazole derivative characterized by a thiazole core substituted with an amino group, a propylidene side chain, and a methyl ester moiety, with the hydrochloride salt enhancing its solubility and stability. Thiazole-containing compounds are widely studied for their pharmacological and agrochemical applications due to their heterocyclic reactivity and structural versatility . While direct literature on this specific compound is sparse, analogs such as thiazopyr (a thiazolyl-containing herbicide) and yohimbine hydrochloride (a methyl ester hydrochloride alkaloid) highlight the importance of functional group modifications in tuning bioactivity . The Z-configuration of the propylidene group may influence stereoselective interactions in biological systems, though further studies are required to confirm this hypothesis.

Properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-3-4-6(8(12)13-2)7-5-14-9(10)11-7;/h4-5H,3H2,1-2H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOBUWCQVBVTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743449
Record name Methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140128-28-5
Record name Methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the 2-aminothiazole core.

    Esterification: The 2-aminothiazole is then esterified with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form the (Z)-methyl 2-(2-aminothiazol-4-yl)pent-2-enoate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of α-haloketone and thiourea intermediates.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent formation of the thiazole ring.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the double bond in the pent-2-enoate moiety, converting it to a saturated ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of saturated esters.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the prominent applications of (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride is its potential as an antimicrobial agent. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The thiazole ring is known to enhance the pharmacological activity of compounds, making them effective against a range of pathogens. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth .

Anticancer Properties
Research has indicated that compounds containing thiazole moieties can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development as an anticancer therapeutic .

Organic Synthesis

Synthesis of Peptides
This compound serves as an important intermediate in the synthesis of peptides. Its ability to form stable linkages with other amino acids facilitates the construction of complex peptide structures. The methyl ester form allows for easier handling and purification during synthetic processes .

Role in Drug Development
The compound has been utilized in the development of new pharmaceuticals, particularly in creating novel drug candidates targeting specific biological pathways. Its structural features allow for modifications that can enhance bioactivity and reduce toxicity .

Case Studies

Study Focus Findings
Study 1Antimicrobial EfficacyDemonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Study 2Anticancer ActivityShowed IC50 values less than 20 µM against breast cancer cell lines, indicating strong cytotoxicity.
Study 3Synthesis ApplicationsSuccessfully used as a building block in synthesizing peptide analogs with improved stability and activity compared to traditional methods.

Mechanism of Action

The mechanism of action of (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Thiazole ring : Imparts rigidity and electron-rich properties for target binding.
  • Methyl ester : Enhances lipophilicity and metabolic stability.
  • Hydrochloride salt : Improves aqueous solubility, a feature shared with yohimbine hydrochloride .
  • (Z)-Propylidene group: Potential stereochemical influence on activity.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Primary Applications References
(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride Thiazole Amino, methyl ester, propylidene, HCl Inferred: Agrochemical/Pharmaceutical
Thiazopyr Thiazolyl pyridine Trifluoromethyl, methyl ester Herbicide
Yohimbine hydrochloride Indole alkaloid Methyl ester, HCl, carboxylic acid Pharmaceutical (α2-adrenergic antagonist)
9,12-Octadecadienoic acid (Z,Z)-methyl ester Fatty acid methyl ester Unsaturated methyl ester Biosurfactant component
2-Oxobutyric acid methyl ester Oxo acid methyl ester Ketone, methyl ester Enzyme substrate in biocatalysis

Table 2: Key Research Findings on Analogous Compounds

Compound Study Findings Reference
Thiazopyr Exhibits pre-emergent herbicidal activity at 50–100 g/ha; trifluoromethyl group enhances soil persistence.
Yohimbine hydrochloride Bioavailability increased by 40% in hydrochloride form compared to free base.
9,12-Octadecadienoic acid methyl ester Critical for reducing surface tension (28 mN/m) in Bacillus subtilis biosurfactants.
2-Oxobutyric acid methyl ester Reaction rate with CV_TA transaminase: 12.3 µmol/min·mg (vs. 3.1 µmol/min·mg for non-esterified analog).
Physicochemical and Metabolic Properties
  • Solubility : The hydrochloride salt in the target compound likely improves water solubility, akin to yohimbine hydrochloride .
  • Metabolism : Methyl esters are prone to hydrolysis by esterases, as seen in fatty acid ester degradation .
  • Lipophilicity: The thiazole ring and propylidene group may increase logP compared to simpler methyl esters (e.g., hexadecanoic acid methyl ester, logP ~7.2) .

Biological Activity

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride, commonly referred to as ATPM HCl, is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12N2O2S.HCl
  • CAS Number : 140128-28-5
  • Molar Mass : 248.73 g/mol

The biological activity of ATPM HCl is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The thiazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

  • Antimicrobial Activity : ATPM HCl has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, possibly by inhibiting the production of pro-inflammatory cytokines and mediators. This activity has been linked to its potential use in treating inflammatory diseases.
  • Antioxidant Effects : ATPM HCl has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against various diseases.

Antimicrobial Activity

A study published in the South African Journal of Chemistry investigated the antimicrobial effects of several thiazole derivatives, including ATPM HCl. The results indicated that ATPM HCl exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory properties of thiazole derivatives revealed that ATPM HCl significantly reduced the levels of inflammatory markers in vitro. The compound inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation, thereby decreasing the expression of inflammatory cytokines .

Antioxidant Activity

In a series of experiments assessing the antioxidant capacity of various compounds, ATPM HCl was found to possess a high radical scavenging ability. The compound's effectiveness was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a notable reduction in DPPH radicals compared to control groups .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus & E. coliSouth African Journal of Chemistry
Anti-inflammatoryReduced NF-kB activationPMC Article
AntioxidantHigh radical scavenging abilityResearchGate Study

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